molecular formula C19H19F3N2O2 B2688521 3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide CAS No. 1211180-48-1

3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B2688521
CAS No.: 1211180-48-1
M. Wt: 364.368
InChI Key: IRXRZFUJEFRDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide is an organic compound that features a pyrrolidine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a methoxyphenyl group, often using a Grignard reagent or a similar organometallic compound.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction, where a trifluoromethylphenyl halide reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially leading to increased potency and selectivity. The methoxyphenyl group may also contribute to the compound’s overall activity by affecting its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-N-phenylpyrrolidine-1-carboxamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(4-hydroxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

    3-(4-methoxyphenyl)-N-[4-(methyl)phenyl]pyrrolidine-1-carboxamide: Substitutes the trifluoromethyl group with a methyl group, which may affect its stability and biological activity.

Uniqueness

The presence of both the methoxyphenyl and trifluoromethylphenyl groups in 3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical properties, such as increased stability, reactivity, and potential biological activity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-26-17-8-2-13(3-9-17)14-10-11-24(12-14)18(25)23-16-6-4-15(5-7-16)19(20,21)22/h2-9,14H,10-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXRZFUJEFRDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.